molecular formula C13H8Cl4O2S B14340153 3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl CAS No. 104085-96-3

3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl

Cat. No.: B14340153
CAS No.: 104085-96-3
M. Wt: 370.1 g/mol
InChI Key: KUVAXBNZGWQBGY-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms They are known for their environmental persistence, bioaccumulation, and potential adverse health effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process requires careful control of temperature and reaction time to ensure the desired substitution pattern on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxylated derivatives.

    Reduction: This can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

    Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.

Scientific Research Applications

3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.

    Biology: Researchers investigate its effects on biological systems, including its metabolism and potential toxicity.

    Medicine: Studies focus on its potential as a biomarker for exposure to PCBs and its role in disease mechanisms.

    Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It can be metabolized by cytochrome P-450 enzymes to form hydroxylated and methylsulfonyl metabolites. These metabolites can bind to and activate or inhibit various molecular targets, leading to changes in cellular function and potentially toxic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with a similar structure but without the methylsulfonyl group.

    2,3,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, this compound has distinct chemical and biological properties.

Uniqueness

3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is unique due to the presence of the methylsulfonyl group, which influences its chemical reactivity and biological interactions. This functional group can enhance its persistence in the environment and its potential to bioaccumulate in living organisms.

Properties

CAS No.

104085-96-3

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

1,2-dichloro-5-(2,3-dichlorophenyl)-3-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(5-10(15)13(11)17)8-3-2-4-9(14)12(8)16/h2-6H,1H3

InChI Key

KUVAXBNZGWQBGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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